2-(Piperidin-4-yl)oxolane-3-carboxamide
Description
Overview of Heterocyclic Compounds in Contemporary Chemical Synthesis and Design
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the landscape of modern chemistry. Their prevalence in nature, from the nucleic acids that form the blueprint of life to a vast array of alkaloids and vitamins, underscores their biological importance. In the realm of synthetic chemistry, heterocycles are indispensable building blocks in the creation of a wide range of functional materials, agrochemicals, and, most notably, pharmaceuticals. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, including polarity, hydrogen bonding capabilities, and specific conformational preferences. These characteristics are crucial for molecular recognition and interaction with biological targets, making heterocyclic scaffolds a cornerstone of drug discovery and development.
The Oxolane (Tetrahydrofuran) Moiety: Foundational Aspects in Organic Chemistry
The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered saturated cyclic ether. Its chemical and physical properties make it a versatile component in organic chemistry.
Key Foundational Aspects of Oxolane:
Solvation Properties: As a polar aprotic solvent, THF is widely used in a variety of chemical reactions, particularly those involving organometallic reagents like Grignard and organolithium compounds. Its ability to solvate cations enhances the reactivity of these reagents.
Chemical Reactivity: While generally stable, the ether linkage in the oxolane ring can be cleaved under strong acidic conditions. The ring can also undergo various substitution reactions, allowing for its functionalization and incorporation into more complex molecular frameworks.
The Piperidine (B6355638) Moiety: Foundational Aspects in Organic Chemistry
Piperidine is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous scaffolds in medicinal chemistry. Its foundational aspects are rooted in its structural and electronic properties.
Key Foundational Aspects of Piperidine:
Basicity: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering the molecule basic. This basicity allows for the formation of salts, which can improve the solubility and handling of pharmaceutical compounds.
Conformational Flexibility: The piperidine ring typically adopts a chair conformation, similar to cyclohexane. Substituents on the ring can exist in either axial or equatorial positions, and the conformational preference can significantly impact the molecule's interaction with biological targets.
Synthetic Accessibility: A vast number of synthetic methods are available for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists.
The Carboxamide Linkage: Synthetic Strategies and Structural Role
The carboxamide group (-C(=O)N-) is a key functional group in organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids in proteins.
Synthetic Strategies for Carboxamide Formation:
The most common method for forming a carboxamide linkage is the reaction between a carboxylic acid and an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. Other methods include the reaction of amines with acyl chlorides, anhydrides, or esters.
Structural Role of the Carboxamide Linkage:
Planarity and Rigidity: The amide bond has a significant degree of double bond character due to resonance, which results in a planar geometry. This planarity can impart a degree of rigidity to a molecule, which can be advantageous in designing molecules that fit into specific binding sites.
Hydrogen Bonding: The N-H and C=O groups of the carboxamide can act as hydrogen bond donors and acceptors, respectively. This ability to participate in hydrogen bonding is crucial for the structure of proteins and for the interaction of drugs with their biological targets.
Rationale for Researching 2-(Piperidin-4-yl)oxolane-3-carboxamide as a Complex Heterocyclic System
The rationale for investigating a molecule like this compound stems from the principle of molecular hybridization. By combining the distinct features of the oxolane, piperidine, and carboxamide moieties, a novel chemical entity is created with the potential for unique properties and applications.
The oxolane ring can introduce specific stereochemical arrangements and influence solubility. The piperidine moiety provides a basic handle for salt formation and potential interactions with receptors, while also offering a scaffold for further functionalization. The carboxamide linker serves to connect these two heterocyclic systems, providing structural rigidity and hydrogen bonding capabilities.
The specific substitution pattern, with the piperidine at the 2-position and the carboxamide at the 3-position of the oxolane ring, creates a defined three-dimensional structure. The stereochemistry at these positions, as indicated by the (2R,3S) designation in some sources, will be a critical determinant of its biological activity. Research into this complex heterocyclic system would aim to explore how the combination of these three well-established pharmacophoric fragments leads to novel chemical properties and potential biological activities that are distinct from the individual components. The exploration of such novel scaffolds is a key driver of innovation in the development of new chemical entities with potential applications in various fields of science.
Detailed Research Findings
While specific, in-depth research publications on the synthesis and biological evaluation of this compound are not extensively available in the public domain, an analysis of its constituent parts allows for a prospective discussion of its potential research avenues and significance. The compound is listed in chemical databases, indicating its synthesis is feasible, likely through established synthetic methodologies.
Chemical Properties of this compound
Based on its structure, several key chemical properties can be inferred.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | researchgate.net |
| Molecular Weight | 198.26 g/mol | researchgate.net |
| IUPAC Name | (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide | researchgate.net |
| Synonyms | (2R,3S)-2-(Piperidin-4-yl)tetrahydrofuran-3-carboxamide | researchgate.net |
| InChI | InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 | researchgate.net |
| InChIKey | FJELIHSPSFAWIA-DTWKUNHWSA-N | researchgate.net |
| Canonical SMILES | C1COC@@HC2CCNCC2 | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Potential Synthetic Routes
The synthesis of this compound would likely involve a multi-step sequence. A plausible retrosynthetic analysis would disconnect the molecule at the carboxamide bond and the C-C bond connecting the two rings.
One potential forward synthesis could involve the preparation of a suitably protected 4-substituted piperidine that can be coupled with a derivative of oxolane-3-carboxylic acid. The stereochemistry at the 2 and 3 positions of the oxolane ring would need to be controlled during the synthesis, possibly through stereoselective reactions or the use of chiral starting materials. The final step would likely be the deprotection of the piperidine nitrogen.
Areas of Research Interest
Given the prevalence of the piperidine and tetrahydrofuran moieties in medicinal chemistry, research on this compound would likely focus on its potential biological activities. The combination of a rigidified oxolane scaffold with the versatile piperidine ring could lead to compounds with affinity for a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. The carboxamide linker is also a common feature in many enzyme inhibitors, suggesting that this compound could be explored as a lead structure in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-piperidin-4-yloxolane-3-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13) |
InChI Key |
FJELIHSPSFAWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Characterization of 2 Piperidin 4 Yl Oxolane 3 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Piperidin-4-yl)oxolane-3-carboxamide in solution. optica.org It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of the title compound. These techniques work by correlating signals, which allows for the mapping of the molecular framework. youtube.comslideshare.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY spectra would reveal correlations between adjacent protons on both the piperidine (B6355638) and oxolane rings, as well as the carboxamide group, confirming the spin systems within each ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for piecing together the different fragments of the molecule. For instance, HMBC would show correlations between the protons on the piperidine ring and the carbons of the oxolane ring at the point of substitution, and between the protons near the carboxamide group and the carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netmdpi.com This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY can help establish the relative orientation of substituents on both rings.
Table 1: Illustrative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained | Example Correlation |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies adjacent protons (J-coupling) | Proton at C2 of oxolane with proton at C3 |
| HSQC | ¹H - ¹³C (one bond) | Assigns carbons based on attached protons | Protons on C4 of piperidine with C4 carbon |
| HMBC | ¹H - ¹³C (multiple bonds) | Connects molecular fragments | Piperidine H4 with Oxolane C2 |
| NOESY/ROESY | ¹H - ¹H (through space) | Determines spatial proximity and stereochemistry | Correlation between axial protons on the piperidine ring |
The preferred conformation of the piperidine and oxolane rings can be deduced from ¹H NMR data. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. niscpr.res.in For the piperidine ring, large coupling constants (around 10-13 Hz) are indicative of a trans-diaxial relationship between protons, which is characteristic of a chair conformation. niscpr.res.in Smaller coupling constants suggest axial-equatorial or equatorial-equatorial arrangements.
Nuclear Overhauser Effect (NOE) data provides through-space distance information. Strong NOE signals are observed between protons that are close in space (typically < 5 Å). mdpi.com By analyzing NOE patterns, the relative orientation of substituents on the rings can be determined. For instance, a strong NOE between a proton on the piperidine ring and a proton on the oxolane ring would indicate that these are on the same face of the molecule.
The piperidine ring is known to undergo chair-to-chair ring inversion. optica.orgbeilstein-journals.org If this process is fast on the NMR timescale at room temperature, averaged signals for the axial and equatorial protons will be observed. By lowering the temperature, this inversion can be slowed down, leading to the coalescence of the signals, and at even lower temperatures, separate signals for the axial and equatorial protons may be resolved. optica.org The temperature at which coalescence occurs can be used to calculate the energy barrier for the ring inversion. beilstein-journals.orgresearchgate.net Similarly, restricted rotation around the amide C-N bond can also lead to distinct NMR signals for different rotamers at low temperatures. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to confirm the presence of functional groups within the molecule by detecting their characteristic vibrational frequencies. core.ac.ukmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide and the secondary amine would appear in the region of 3400-3200 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be prominent around 1650 cm⁻¹. researchgate.netmdpi.com The N-H bending vibration (Amide II band) would be observed near 1600 cm⁻¹. C-O stretching of the oxolane ether would be visible in the 1150-1050 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also typically a strong band in the Raman spectrum. The technique is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton.
Hydrogen bonding significantly influences vibrational frequencies. Intermolecular hydrogen bonding involving the amide and amine N-H groups and the carbonyl oxygen would lead to a broadening and shifting of the corresponding stretching bands to lower wavenumbers in the IR spectrum. mdpi.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3400 - 3200 | IR, Raman |
| Amide (C=O) | Stretching (Amide I) | ~1650 | IR (Strong), Raman |
| Amide (N-H) | Bending (Amide II) | ~1600 | IR |
| Alkyl (C-H) | Stretching | 3000 - 2850 | IR, Raman |
| Ether (C-O-C) | Stretching | 1150 - 1050 | IR |
Mass Spectrometry (High-Resolution ESI-MS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. chemguide.co.uk
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique would be used to accurately determine the mass of the protonated molecule [M+H]⁺. The high resolution allows for the calculation of the elemental formula, confirming that it is consistent with C₁₀H₁₈N₂O₂. The calculated exact mass for this formula is 198.1368 Da. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. wvu.edu For this compound, characteristic fragmentation pathways would be expected. chemguide.co.uk These could include:
Cleavage of the bond between the two rings.
Loss of the carboxamide group (-CONH₂).
Ring-opening of the piperidine or oxolane moieties. nih.gov
Loss of small neutral molecules like water or ammonia.
The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. wvu.edu
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information: researchgate.net
Unambiguous Connectivity and Stereochemistry: It confirms the bonding arrangement of all atoms.
Absolute Configuration: For chiral molecules, X-ray diffraction can determine the absolute configuration (R/S) of each stereocenter, provided a heavy atom is present or by using specific crystallographic techniques. mdpi.com
Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, revealing details about the molecular geometry. researchgate.net
Conformation in the Solid State: It shows the preferred conformation of the molecule in the crystal lattice, including the chair conformation of the piperidine ring and the puckering of the oxolane ring. nih.gov
Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state, providing a detailed picture of hydrogen bonding, van der Waals forces, and other non-covalent interactions. nih.gov
The structural data obtained from X-ray crystallography serves as a benchmark for validating the conformational analyses performed using NMR and computational methods.
Chiroptical Spectroscopy (Electronic Circular Dichroism) for Stereochemical Assignment
The compound this compound possesses two chiral centers at the C2 and C3 positions of the oxolane ring, as well as a stereocenter at the C4 position of the piperidine ring upon substitution. The specific stereoisomer, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, indicates a defined relative and absolute stereochemistry. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. researchgate.net
Theoretical Calculations in ECD Spectroscopy
In the absence of experimental ECD data for the title compound, theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are an indispensable tool for predicting the ECD spectrum. nih.govnih.gov This computational approach allows for the calculation of the ECD spectra for different possible stereoisomers. By comparing the calculated spectrum with a hypothetical experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned.
The computational process typically involves:
Conformational Search: Identifying the low-energy conformers of the molecule in a given solvent using molecular mechanics or other computational methods.
Geometry Optimization: Optimizing the geometry of each significant conformer at a higher level of theory (e.g., DFT).
TD-DFT Calculation: Calculating the excitation energies and rotational strengths for each conformer.
Spectral Simulation: Boltzmann-averaging the calculated spectra of the individual conformers to generate the final predicted ECD spectrum.
The predicted ECD spectrum for a specific enantiomer, for instance, the (2R,3S) isomer, would be a mirror image of the spectrum predicted for its (2S,3R) enantiomer.
Expected ECD Spectral Features
For a molecule like this compound, the ECD spectrum is expected to be dominated by the electronic transitions of the carboxamide chromophore. The sign and intensity of the Cotton effects will be determined by the chiral environment created by the stereocenters in the oxolane and piperidine rings. The flexibility of the piperidine ring and the substituent at the C4 position can influence the conformational equilibrium, which in turn would be reflected in the ECD spectrum.
A hypothetical interactive data table for predicted ECD data is presented below. The values are illustrative and would be derived from TD-DFT calculations.
| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| (2R,3S) | 210 | +15,000 |
| (2R,3S) | 240 | -8,000 |
| (2S,3R) | 210 | -15,000 |
| (2S,3R) | 240 | +8,000 |
Computational Chemical Investigations of 2 Piperidin 4 Yl Oxolane 3 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic stability of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed insights into electron distribution and energy levels.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. The process, known as geometry optimization, involves calculating the forces on each atom and systematically adjusting their positions to find a stable arrangement corresponding to a minimum on the potential energy surface. This optimized geometry represents the most probable structure of the molecule in a vacuum at 0 Kelvin.
For 2-(Piperidin-4-yl)oxolane-3-carboxamide, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G*, would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The resulting output would be the lowest energy conformation, providing a foundational model for its structural properties.
Electrostatic Potential Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atom of the carboxamide group and the oxygen in the oxolane ring, due to the high electronegativity of oxygen. A positive potential (blue) would be expected around the amide and piperidine (B6355638) hydrogens. This visualization helps predict how the molecule would interact with other molecules, including receptors or enzymes.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. By simulating the movements of atoms and molecules, MD provides insights into the conformational flexibility and preferred shapes of a molecule in a more realistic, dynamic context.
Analysis of Preferred Conformations and Flexibility
MD simulations would reveal the conformational landscape of this compound. The piperidine ring can exist in chair, boat, and twist-boat conformations, while the oxolane ring has its own set of puckered conformations (envelope and twist). Furthermore, rotation around the single bond connecting the two ring systems and the bonds within the carboxamide side chain adds to the molecule's flexibility.
An MD simulation would track the molecule's trajectory over nanoseconds or microseconds, allowing for the identification of the most stable and frequently occurring conformations. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with the molecule submerged in a "box" of explicit solvent molecules, such as water. This allows for the study of how interactions like hydrogen bonding between the solvent and the solute affect the conformational preferences of this compound.
For instance, in a polar solvent like water, conformations that expose the polar carboxamide and piperidine nitrogen groups to the solvent may be favored to maximize hydrogen bonding. In a nonpolar solvent, the molecule might adopt a more compact conformation to minimize the exposure of these polar groups. This analysis is vital for predicting the molecule's behavior in a biological (aqueous) environment.
Ligand-Based and Structure-Based Computational Design Approaches
Computational design strategies are pivotal in modern medicinal chemistry, offering powerful tools to predict and analyze the interaction between a small molecule (ligand) and a biological target. These approaches can be broadly categorized as ligand-based, which rely on the properties of known active molecules, and structure-based, which require the three-dimensional structure of the target macromolecule.
Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule but rather a collection of abstract features that are critical for molecular recognition at a receptor's binding site. pharmacophorejournal.com
For this compound, a hypothetical pharmacophore model can be generated based on its key structural components. The model would likely include features such as hydrogen bond acceptors, hydrogen bond donors, a positive ionizable center, and hydrophobic regions. These features are crucial for establishing interactions with a hypothetical biological target. For instance, the carboxamide group can act as both a hydrogen bond donor (from the -NH2) and acceptor (from the C=O), while the secondary amine in the piperidine ring is a key hydrogen bond donor and can be protonated to form a positive ionizable center. The aliphatic rings contribute to hydrophobic interactions.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature ID | Pharmacophoric Feature | Location on Moiety | Potential Interaction |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide | H-bond with receptor backbone or side chain |
| HBA2 | Hydrogen Bond Acceptor | Oxygen in the oxolane ring | H-bond with receptor side chain |
| HBD1 | Hydrogen Bond Donor | Amine group of the carboxamide | H-bond with receptor backbone or side chain |
| HBD2 | Hydrogen Bond Donor | Secondary amine of the piperidine ring | H-bond with receptor side chain |
| PI1 | Positive Ionizable | Secondary amine of the piperidine ring | Ionic interaction with acidic residues (e.g., Asp, Glu) |
| HY1 | Hydrophobic | Piperidine ring scaffold | van der Waals/hydrophobic interactions |
| HY2 | Hydrophobic | Oxolane ring scaffold | van der Waals/hydrophobic interactions |
This model can serve as a 3D query to screen large chemical databases for structurally diverse compounds that may exhibit similar biological activities. pharmacophorejournal.com
Molecular docking is a prominent structure-based design technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. nih.gov This simulation helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score. Given the prevalence of the piperidine carboxamide scaffold in various inhibitors, hypothetical docking studies for this compound could be performed against a range of potential protein targets, such as kinases, proteases, or G-protein coupled receptors (GPCRs). researchgate.netresearchgate.netnih.gov
In a hypothetical docking simulation against an ATP-binding pocket of a protein kinase, the piperidine ring could engage in hydrophobic interactions within the pocket. The carboxamide moiety might form crucial hydrogen bonds with the hinge region residues of the kinase, a common binding pattern for kinase inhibitors. The oxolane ring could further orient the molecule to achieve optimal interactions with surrounding amino acids. mdpi.com The theoretical binding affinity is quantified by a scoring function, which estimates the free energy of binding.
Table 2: Hypothetical Molecular Docking Results for this compound
| Hypothetical Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | 1ATP | -8.5 | Val57, Ala70 | Hydrophobic |
| Glu121, Leu173 | Hydrogen Bond (Carboxamide) | |||
| Renin | 2V0Z | -7.9 | Asp32, Asp215 | Ionic Bond (Piperidine N) |
| Gly217, Ser76 | Hydrogen Bond | |||
| GPR55 | 5LOU | -9.1 | Phe187, Trp264 | Hydrophobic/π-π stacking |
| Arg190 | Hydrogen Bond (Oxolane O) |
These simulations provide a rational basis for understanding how the compound might bind to a biological target and guide the design of analogs with improved affinity and selectivity. nih.gov
While molecular docking provides a rapid assessment of binding, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding free energies of a series of related ligands. chemrxiv.orgwikipedia.org FEP simulations are based on statistical mechanics and molecular dynamics, explicitly accounting for enthalpy and entropy effects. wikipedia.org The method involves creating a non-physical, alchemical pathway to "mutate" one molecule into another within the protein binding site and in solution. The difference in the free energy of these two processes yields the relative binding free energy (ΔΔG). ed.ac.uk
For this compound, FEP calculations could be employed to predict how modifications to its structure would affect binding affinity to a hypothetical target. For example, one could calculate the energetic cost or benefit of adding a methyl group to the piperidine ring or altering the stereochemistry of the oxolane ring. These calculations provide highly accurate predictions that can prioritize the synthesis of the most promising compounds. nih.gov The accuracy of FEP is often within 1 kcal/mol of experimental values, making it a powerful tool in lead optimization. chemrxiv.org
Table 3: Hypothetical Free Energy Perturbation Results for Analogs
| Compound | Modification | ΔG_exp (kcal/mol) | ΔG_FEP (kcal/mol) | Deviation (kcal/mol) |
| This compound | Parent Compound | -9.5 | -9.7 | -0.2 |
| Analog A | N-Methylpiperidine | -9.2 | -9.0 | +0.2 |
| Analog B | 4-Fluoropiperidine | -10.1 | -10.5 | -0.4 |
| Analog C | Oxolane-2-carboxamide | -8.1 | -8.4 | -0.3 |
QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical/Computational Modeling Only)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A robust QSAR model can be used to predict the activity of novel compounds and to understand which structural features are most important for activity. nih.gov
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that quantify various aspects of a molecule's structure. They can be classified into several categories, including:
Electronic Descriptors: Describe the distribution of electrons (e.g., partial charges, dipole moment, electronegativity).
Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area, van der Waals volume). nih.gov
Topological Descriptors: Describe the connectivity of atoms in the molecule.
Hydrophobic Descriptors: Quantify the molecule's hydrophobicity (e.g., LogP).
For a series of analogs of this compound, these descriptors would capture the subtle changes in properties resulting from structural modifications.
Table 4: Selected Molecular Descriptors for a Hypothetical Series of Analogs
| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | van der Waals Volume (ų) |
| Parent | 198.26 | -0.5 | 64.4 | 195.7 |
| Analog A | 212.29 | -0.1 | 64.4 | 210.3 |
| Analog B | 216.25 | -0.3 | 64.4 | 199.1 |
| Analog C | 198.26 | -0.8 | 64.4 | 194.9 |
Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build a predictive model. nih.gov The model takes the form of an equation that relates the descriptors to the biological activity (e.g., IC50 or Ki). For instance, a hypothetical MLR model might look like:
pIC50 = c0 + (c1 * LogP) - (c2 * Molecular_Volume) + (c3 * Dipole_Moment)
The quality and predictive power of a QSAR model are assessed using various statistical metrics. A high cross-validated correlation coefficient (q²) and external validation correlation coefficient (R²_pred) indicate a robust and predictive model. researchgate.net Such a model could then be used to virtually screen new designs of this compound derivatives, predicting their theoretical interaction potentials before committing resources to their synthesis.
Table 5: Statistical Validation of a Hypothetical QSAR Model
| Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset |
| R² | 0.85 | Coefficient of determination (Goodness of fit) |
| q² (LOO) | 0.71 | Cross-validated R² (Leave-One-Out) |
| F-statistic | 55.8 | Fisher's F-test value (Statistical significance) |
| RMSE | 0.28 | Root Mean Square Error (Predictive error) |
| R²_pred | 0.75 | R² for the external test set |
Molecular Interaction Analysis of 2 Piperidin 4 Yl Oxolane 3 Carboxamide Theoretical Perspectives
Non-Covalent Interactions within the Compound Structure
The three-dimensional structure and stability of an individual molecule of 2-(Piperidin-4-yl)oxolane-3-carboxamide are governed by a delicate balance of internal forces. These intramolecular interactions dictate the molecule's preferred shape and energy landscape.
Intramolecular hydrogen bonds can significantly influence the conformational preferences of a molecule by creating stable, cyclic substructures. h1.co In this compound, several potential intramolecular hydrogen bonds can be postulated due to the presence of hydrogen bond donors (the piperidine (B6355638) N-H and the amide N-H) and acceptors (the oxolane ring oxygen and the amide carbonyl oxygen). The formation of these bonds typically results in five- to eight-membered rings, which are often energetically favorable. h1.co
Theoretical analysis suggests the possibility of the following intramolecular hydrogen bonding patterns, which would serve to stabilize specific conformers of the molecule.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Ring Size | Theoretical Plausibility |
|---|---|---|---|
| Amide N-H | Oxolane Oxygen | 5-membered | High: This interaction is sterically accessible and would create a stable five-membered ring, significantly restricting the rotation around the C-C bond connecting the two rings. |
| Piperidine N-H | Amide Carbonyl Oxygen | 6-membered | Moderate: The formation of this bond is dependent on the chair conformation of the piperidine ring and the relative orientation of the oxolane substituent. It could be a key factor in determining the equatorial vs. axial preference of the oxolane group. |
| Amide N-H | Piperidine Nitrogen | 7-membered | Low: This interaction would require a specific and likely high-energy conformation to bring the donor and acceptor into sufficient proximity. |
The existence and strength of these bonds would be highly dependent on the solvent environment. In polar, protic solvents, intermolecular hydrogen bonds with the solvent would likely compete with and could disrupt these intramolecular interactions.
The structure of this compound, featuring two connected heterocyclic rings, is subject to steric hindrance that can introduce molecular strain. The primary source of this strain is the interaction between the piperidine and oxolane rings. The piperidine ring typically adopts a low-energy chair conformation, and the bulky 2-(oxolane-3-carboxamide) group at the 4-position will have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. whiterose.ac.uknih.gov
Further steric considerations include:
Rotational Barriers: The bond connecting the piperidine and oxolane rings is a potential point of steric strain. Rotation around this bond may be hindered by interactions between the carboxamide group and the hydrogens on the piperidine ring.
Conformation of the Oxolane Ring: The oxolane (tetrahydrofuran) ring is not planar and adopts an envelope or twist conformation. The specific conformation will be influenced by the substitution pattern to minimize torsional and steric strain.
Computational modeling would be required to quantify the energetic penalties associated with different conformers and to determine the lowest energy structure of the molecule.
Intermolecular Interaction Analysis (Theoretical)
The interactions between molecules of this compound, and with other molecules such as solvents, determine its macroscopic properties like solubility, melting point, and crystal packing.
The compound is rich in hydrogen bonding functionalities, suggesting a strong potential for forming intermolecular hydrogen bonds. researchgate.netias.ac.in Both the piperidine and amide N-H groups are effective hydrogen bond donors, while the amide carbonyl oxygen, the oxolane oxygen, and the piperidine nitrogen (if deprotonated or interacting with a proton donor) are effective acceptors. acs.orgnih.gov This dual donor-acceptor capability facilitates the formation of extensive hydrogen-bonded networks, which would be a dominant feature of its solid-state structure and its interactions in polar solvents.
The theoretical propensity for hydrogen bonding with model solvent systems like water is high.
| Functional Group | Interaction Type | Interaction with Water | Theoretical Strength |
|---|---|---|---|
| Amide N-H | Donor | Donates to water's oxygen | Strong |
| Piperidine N-H | Donor | Donates to water's oxygen | Strong |
| Amide C=O | Acceptor | Accepts from water's hydrogen | Strong |
| Oxolane Oxygen | Acceptor | Accepts from water's hydrogen | Moderate |
| Piperidine Nitrogen | Acceptor | Accepts from water's hydrogen | Moderate to Strong |
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. wikipedia.org The structure of this compound consists of saturated heterocyclic rings (piperidine and oxolane) and a non-aromatic carboxamide group. As such, the parent compound lacks the necessary aromatic pi-systems to engage in classical pi-stacking interactions. libretexts.org Therefore, this type of interaction is not expected to be a significant factor in the crystal packing or intermolecular interactions of this specific molecule.
It is worth noting, however, that while classical pi-stacking is absent, interactions between non-aromatic systems can occur in specific cases, though these are generally weaker or of a different nature. nih.govresearchgate.net In hypothetical derivatives where an aromatic substituent might be added (for instance, on the piperidine nitrogen), pi-stacking could then become a relevant and potentially dominant intermolecular force, influencing the supramolecular assembly of such modified compounds.
Acid-Base Properties and Protonation States of the Piperidine Nitrogen and Carboxamide Oxygen/Nitrogen
The acid-base properties of this compound are critical to its molecular behavior, influencing its solubility, conformation, and potential interactions with biological macromolecules. The primary sites for protonation are the secondary amine nitrogen within the piperidine ring and, to a much lesser extent, the atoms of the carboxamide group.
pKa Prediction and Theoretical Analysis
The tendency of a functional group to be protonated in an aqueous solution is quantified by its pKa value, which is the pH at which the group is 50% protonated. libretexts.org For a base, this value refers to the pKa of its conjugate acid (often abbreviated as pKaH). masterorganicchemistry.com A higher pKaH indicates a stronger base. masterorganicchemistry.com
Piperidine Nitrogen: The piperidine ring contains a secondary amine, which is the most basic site in the molecule. The pKa of the conjugate acid of unsubstituted piperidine is approximately 11.1-11.2. nih.govijnrd.org The substituent at the 4-position, an oxolane-3-carboxamide (B2597113) group, is primarily aliphatic and is not expected to have a strong electron-withdrawing or donating effect on the piperidine nitrogen. Therefore, the pKa of the piperidine nitrogen in this compound is predicted to be close to that of piperidine itself. Alkyl groups can be weakly electron-releasing, which might slightly increase the basicity (and thus the pKa) compared to the parent piperidine.
Carboxamide Oxygen and Nitrogen: The carboxamide group is a significantly weaker base compared to the piperidine nitrogen. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. libretexts.org This delocalization reduces the availability of the lone pair for protonation, making amides about 10^10 times less basic than amines. libretexts.org Consequently, the pKa of a protonated amide is typically very low, often in the range of -0.5 to -1.0. This means that under standard physiological conditions (pH ~7.4), the carboxamide group will be overwhelmingly in its neutral, unprotonated state. While protonation can occur on either the oxygen or nitrogen atom, it is an energetically unfavorable process that requires highly acidic conditions. nih.gov
Based on this theoretical analysis, the piperidine nitrogen is the only functional group in the molecule that will exist in a significant protonated state in an aqueous physiological environment.
| Ionizable Group | Predicted pKa (of Conjugate Acid) | Predominant State at pH 7.4 | Rationale |
|---|---|---|---|
| Piperidine Nitrogen | ~11.0 | Protonated (Piperidinium ion) | High basicity, similar to unsubstituted piperidine. masterorganicchemistry.comnih.gov |
| Carboxamide Nitrogen | ~ -1.0 | Neutral | Lone pair is delocalized by resonance, making it a very weak base. libretexts.org |
| Carboxamide Oxygen | ~ -1.0 | Neutral | Protonation is highly unfavorable under physiological conditions. indiana.edu |
Impact of Protonation on Molecular Conformation and Interaction Capabilities
Protonation of the piperidine nitrogen has a profound impact on both the three-dimensional shape of the molecule and its ability to form non-covalent interactions.
Molecular Conformation: The piperidine ring, similar to cyclohexane, adopts a stable chair conformation to minimize steric and torsional strain. nih.gov In the neutral state, the large 2-(oxolane-3-carboxamide) substituent at the 4-position will strongly prefer an equatorial orientation to avoid steric clashes with the axial hydrogens on the ring.
Upon protonation at physiological pH, the nitrogen atom becomes a positively charged piperidinium (B107235) ion. This event introduces a bulky N-H group, which also has a strong preference for the equatorial position. Theoretical and experimental studies on substituted piperidinium salts show that protonation can alter the conformational equilibrium, particularly when polar substituents are present. nih.gov Electrostatic interactions between the newly formed positive charge on the nitrogen and the polar carboxamide and ether functionalities of the substituent could subtly influence the ring's geometry, though the chair conformation would be maintained. nih.gov The preference for the large substituent to remain in the equatorial position is expected to persist to relieve potential 1,3-diaxial strains. mdpi.com
Interaction Capabilities: The change in protonation state fundamentally alters the molecule's role in intermolecular interactions, particularly hydrogen bonding.
Unprotonated State (High pH): In its neutral form, the piperidine nitrogen acts as a hydrogen bond acceptor , utilizing its lone pair of electrons. The carboxamide group presents both a hydrogen bond donor (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen). quora.com
Protonated State (Physiological pH): When protonated, the piperidinium nitrogen becomes a potent hydrogen bond donor via its N-H+ group. researchgate.net This switches its character from an acceptor to a donor. Furthermore, the positive charge allows for the formation of strong electrostatic or ionic interactions (salt bridges) with anionic species, such as carboxylate groups in protein active sites. The hydrogen bonding capabilities of the distant carboxamide group remain unchanged.
This protonation-induced switch from a hydrogen bond acceptor to a donor, coupled with the introduction of a positive charge, is a critical feature that governs how the molecule orients itself and binds to biological targets.
| Molecular Site | Interaction Capability (Unprotonated State) | Interaction Capability (Protonated State) |
|---|---|---|
| Piperidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donor, Ionic Interaction (Cationic) |
| Carboxamide N-H | Hydrogen Bond Donor | Hydrogen Bond Donor |
| Carboxamide C=O | Hydrogen Bond Acceptor | Hydrogen Bond Acceptor |
Future Research Directions and Unexplored Chemical Space for Oxolane Piperidine Carboxamides
Design Principles for Next-Generation Oxolane-Piperidine Carboxamide Analogues
The design of next-generation oxolane-piperidine carboxamide analogues will be guided by a deep understanding of their structure-activity relationships (SAR). Preliminary studies on similar piperidine (B6355638) carboxamide series have demonstrated that even subtle stereochemical changes can lead to significant differences in biological activity, with one enantiomer often being substantially more potent. nih.gov Future design strategies will systematically explore the three main regions of the scaffold: the oxolane ring, the piperidine core, and the carboxamide linker.
Key design principles will include:
Stereochemical Scaffolding: A primary focus will be the systematic variation of stereocenters within both the oxolane and piperidine rings to elucidate the optimal three-dimensional arrangement for target engagement.
Bioisosteric Replacement: To modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, various bioisosteric replacements will be explored. cnr.itacs.org For instance, the oxolane ring could be replaced with other five-membered heterocycles like tetrahydrothiophene or pyrrolidine to probe the impact of heteroatom substitution. Similarly, the piperidine ring, a recognized "privileged scaffold" in medicinal chemistry, can be modified or substituted to fine-tune its basicity and conformational properties. nih.govmdpi.com
Scaffold Hopping and Fragmentation: Moving beyond simple decoration of the existing scaffold, fragment-based and scaffold-hopping approaches will be employed to identify novel core structures that retain the key pharmacophoric features of the oxolane-piperidine carboxamide framework.
| Scaffold Region | Potential Modifications | Rationale for Modification |
| Oxolane Ring | Substitution at C3, C4, C5; Replacement with other 5-membered heterocycles (e.g., pyrrolidine, tetrahydrothiophene) | Modulate polarity, hydrogen bonding capacity, and metabolic stability. |
| Piperidine Ring | N-alkylation/arylation; Substitution at C2, C3, C5, C6; Replacement with other N-heterocycles (e.g., piperazine, morpholine) | Alter basicity, lipophilicity, and conformational flexibility; Introduce new vectors for target interaction. nih.gov |
| Carboxamide Linker | Replacement with bioisosteres (e.g., sulfonamide, reverse amide, tetrazole); Introduction of conformational constraints | Enhance metabolic stability and fine-tune hydrogen bonding capabilities. |
Methodological Innovations in Their Stereocontrolled Synthesis
The development of efficient and stereocontrolled synthetic routes is paramount for accessing the full diversity of oxolane-piperidine carboxamide analogues. Current synthetic strategies often rely on multi-step sequences that can be cumbersome and low-yielding. Future research will focus on the development of more elegant and modular synthetic methodologies.
Innovations in this area will likely include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions will be crucial. This includes enantioselective hydrogenations of pyridine precursors to form the piperidine ring and asymmetric reactions to construct the substituted oxolane moiety. nih.gov
Novel Cyclization Strategies: The development of novel intramolecular cyclization reactions will provide efficient access to the core scaffold. mdpi.comnih.gov This could involve transition-metal-catalyzed reactions, such as palladium-catalyzed amination, or organocatalytic approaches. nih.gov
Ring-Opening/Ring-Closing Methodologies: Innovative strategies involving the oxidative ring-opening of cyclic precursors followed by a ring-closing amination could provide a flexible and stereocontrolled route to highly substituted piperidine scaffolds. nih.gov
Late-Stage Functionalization: To rapidly generate a library of analogues from a common intermediate, methods for the late-stage functionalization of the oxolane-piperidine carboxamide scaffold will be explored. This will enable the introduction of diverse substituents at various positions on both rings.
| Synthetic Approach | Description | Potential Advantages |
| Asymmetric Hydrogenation | Reduction of a pyridine precursor using a chiral catalyst to set the stereochemistry of the piperidine ring. nih.gov | High enantioselectivity and atom economy. |
| Intramolecular aza-Heck Cyclization | Palladium-catalyzed cyclization of an alkenyl carbamate to form the piperidine ring. nih.gov | Redox-neutral conditions and compatibility with further cross-coupling reactions. |
| Deconstructive Aminolysis | Catalytic ring-opening of a bridged lactone with an amine to form a highly functionalized piperidinone carboxamide. researchgate.net | Modular and provides access to complex, decorated scaffolds. |
| Radical-Mediated Cyclization | Intramolecular cyclization of an amino-aldehyde or similar precursor using a radical initiator. mdpi.comnih.gov | Access to diverse piperidine structures under mild conditions. |
Advanced Spectroscopic Probes for Complex Structural Dynamics
The conformational flexibility of the oxolane and piperidine rings, as well as the rotational freedom around the carboxamide bond, results in complex structural dynamics that can be challenging to characterize. A detailed understanding of the conformational landscape is essential for rational drug design. Future research will leverage advanced spectroscopic techniques to probe these dynamics.
These techniques may include:
Multidimensional NMR Spectroscopy: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), will be used to determine through-space proximities between protons, providing insights into the preferred conformations in solution.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, which is sensitive to the chirality of molecules, can be used to determine the absolute configuration of stereocenters and study conformational equilibria.
Site-Specific Isotope Labeling: The incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions within the molecule can provide site-specific probes for NMR and infrared spectroscopy, allowing for the detailed analysis of local structure and dynamics. upenn.edu
Fluorescent Probes: The development of fluorescently labeled analogues of 2-(Piperidin-4-yl)oxolane-3-carboxamide will enable the use of fluorescence spectroscopy to study binding events and conformational changes upon interaction with biological targets. upenn.edu
Integration of Machine Learning in Computational Design and Prediction
The vast chemical space of possible oxolane-piperidine carboxamide analogues necessitates the use of computational methods to guide and prioritize synthetic efforts. The integration of machine learning (ML) will play a pivotal role in the design and property prediction of next-generation compounds. mdpi.com
Applications of machine learning will include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms will be used to build predictive QSAR models that correlate the structural features of oxolane-piperidine carboxamides with their biological activity. mdpi.com These models will be used to screen virtual libraries of compounds and identify promising candidates for synthesis.
ADMET Prediction: Machine learning models will be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, helping to de-risk compounds early in the discovery process.
De Novo Design: Generative ML models can be trained on known active compounds to design novel oxolane-piperidine carboxamide analogues with desired properties.
Synthetic Route Prediction: ML algorithms can be used to predict viable synthetic routes for novel compounds, aiding in the planning and execution of their synthesis.
Exploration of Novel Chemical Reactivity of the Scaffold
Beyond the synthesis of analogues with modified substituents, future research will also explore the novel chemical reactivity of the oxolane-piperidine carboxamide scaffold itself. This could lead to the discovery of new chemical transformations and the development of novel molecular probes and covalent inhibitors.
Areas for exploration include:
Ring-Opening Reactions: The oxolane ring could be susceptible to ring-opening under certain conditions, providing access to a new class of acyclic compounds with potentially different biological activities.
Piperidine Ring Expansion/Contraction: The development of methods for the expansion or contraction of the piperidine ring would provide access to novel heterocyclic systems. nih.gov
C-H Activation: The selective functionalization of C-H bonds on the oxolane or piperidine rings would provide a powerful tool for the late-stage diversification of the scaffold.
Photocatalysis: The use of photoredox catalysis could enable novel transformations of the oxolane-piperidine carboxamide scaffold that are not accessible through traditional thermal reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
